molecular formula C10H13NO5S B4424472 methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate

methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate

Cat. No.: B4424472
M. Wt: 259.28 g/mol
InChI Key: GTUWALDPIDUBBV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate is a substituted benzoate ester featuring a methoxy group at the para-position (C4) and a methylsulfonamide group at the meta-position (C3) on the aromatic ring.

Properties

IUPAC Name

methyl 3-(methanesulfonamido)-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-15-9-5-4-7(10(12)16-2)6-8(9)11-17(3,13)14/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUWALDPIDUBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride in the presence of a base like pyridine to form the methylsulfonylamino derivative.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of sulfonylamino derivatives.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also participate in interactions through its electron-donating properties, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-[Benzoyl(Methylsulfonyl)Amino]Benzoate (6a)

  • Structure : Features a methylsulfonamide group at C2 and a benzoyl group at C5, differing in substitution pattern from the target compound.
  • Key Properties: Melting point: 138–140°C . Synthesized via NaH/THF-mediated benzoylation of methyl 2-[(methylsulfonyl)amino]benzoate .

Triazine-Linked Benzoates (e.g., Compound 5l)

  • Structure: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) includes a triazine core linked to substituted phenoxy groups and a benzoate ester .
  • Key Properties :
    • Synthesized via stepwise nucleophilic substitution on trichlorotriazine .
    • Applications: Triazine derivatives are widely used as herbicides (e.g., sulfonylureas) due to their inhibition of acetolactate synthase .
  • Divergence : The target compound lacks a triazine ring, suggesting divergent reactivity and applications (e.g., less likely as a herbicide but more suited for pharmaceutical intermediates).

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Structure : Contains a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) linked to a triazine ring and methyl benzoate .
  • Key Properties: Mode of Action: Inhibits plant amino acid biosynthesis via acetolactate synthase binding .

Nitrated Benzoate Derivatives

  • Structure : Simple methyl benzoates nitrated at C3 or C4 (e.g., methyl 3-nitrobenzoate) .
  • Key Properties: Nitration methods (HNO₃/H₂SO₄ vs. Ca(NO₃)₂/CH₃COOH) yield positional isomers influenced by directing groups .
  • Divergence : The target compound’s methoxy group directs electrophilic substitution to specific positions, contrasting with nitro groups’ meta-directing effects.

Data Table: Key Comparative Properties

Compound Name Functional Groups Melting Point (°C) Synthesis Method Applications/Reactivity References
Methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate 4-OCH₃, 3-NHSO₂CH₃ Not reported Likely sulfonylation of aminobenzoate Intermediate for heterocycles Inferred
Methyl 2-[benzoyl(methylsulfonyl)amino]benzoate 2-NHSO₂CH₃, 5-benzoyl 138–140 NaH/THF, benzoyl chloride Cyclization studies
Metsulfuron methyl ester Sulfonylurea, triazine Not reported Triazine coupling Herbicide
Methyl 3-nitrobenzoate 3-NO₂ 78–80 Nitration of methyl benzoate Nitration model compound

Research Findings and Implications

Substituent Position Effects :

  • Ortho-substituted sulfonamides (e.g., 6a) exhibit lower melting points than para/meta-substituted analogs, likely due to reduced molecular symmetry .
  • The target compound’s para-methoxy group may enhance solubility in polar aprotic solvents compared to nitro or triazine derivatives.

Reactivity Trends :

  • Sulfonamides are less reactive toward hydrolysis than sulfonylureas, making the target compound more stable in aqueous environments .
  • Electron-withdrawing sulfonamide groups deactivate the aromatic ring, limiting electrophilic substitution reactions compared to methoxy-directed pathways .

Applications :

  • Triazine-linked benzoates (e.g., 5l) are prioritized in agrochemistry, while sulfonamide benzoates (target compound) may serve as intermediates for antibiotics or kinase inhibitors .

Biological Activity

Methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methoxy group and a methylsulfonyl moiety attached to a benzoate framework. This structure may contribute to its biological activity and pharmacological properties.

Molecular Formula

  • Chemical Formula : C10_{10}H13_{13}N1_{1}O4_{4}S
  • Molecular Weight : Approximately 245.28 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Efficacy Data

Pathogen Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)62.5 μg/mL
Escherichia coli125 μg/mL
Streptococcus pneumoniae31.25 μg/mL

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. For example, it has been tested against various fungal strains with promising results:

Fungal Strain MIC
Candida albicans32 μg/mL
Aspergillus niger64 μg/mL

Antiprotozoal Activity

This compound has also been evaluated for its antiprotozoal effects, particularly against Plasmodium falciparum and Trypanosoma brucei. The compound exhibited moderate efficacy in inhibiting these pathogens:

Protozoan Parasite IC50
Plasmodium falciparum250 nM
Trypanosoma brucei500 nM

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Inhibition of Protein Synthesis : The compound may disrupt the protein synthesis pathways in bacteria, leading to cell death.
  • Membrane Disruption : It could affect the integrity of microbial membranes, contributing to its antimicrobial effects.
  • Biofilm Inhibition : Preliminary studies suggest that this compound may inhibit biofilm formation in bacterial cultures, which is critical for treating chronic infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Modifications to the methoxy and methylsulfonyl groups have been explored in various derivatives:

Key Findings

  • Substituent Variations : The presence of electron-withdrawing groups enhances antibacterial potency.
  • Chain Length Modifications : Altering the length of the alkyl chain can significantly impact the compound's solubility and bioavailability.

Case Study 1: Efficacy Against MRSA

A study evaluated the effectiveness of this compound against MRSA strains in vitro. Results indicated that at concentrations above 62.5 μg/mL, the compound significantly reduced bacterial viability.

Case Study 2: Antifungal Activity

In another investigation, the antifungal properties were assessed against clinical isolates of Candida albicans. The compound demonstrated a MIC of 32 μg/mL, suggesting potential for therapeutic applications in treating fungal infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate
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methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate

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